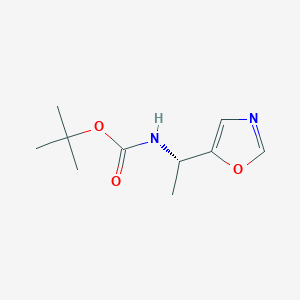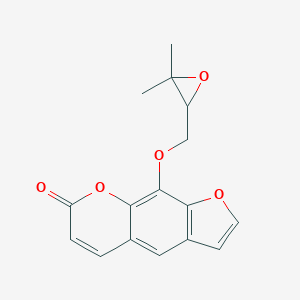
oxyimperatorin
Vue d'ensemble
Description
Oxyimperatorin is a natural product from Angelica dahurica . It is a member of furanocoumarin . The chemical name for oxyimperatorin is 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular formula of oxyimperatorin is C16H14O5 . Its molecular weight is 286.28 . The structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis
Oxyimperatorin appears as a white-beige powder . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Applications De Recherche Scientifique
Neuroprotective Activity
Oxyimperatorin has been found to have neuroprotective activity. It has been used in research to investigate its effects on LPS-induced neuroinflammation in both in vitro and in vivo models .
Anti-Inflammatory Properties
Oxyimperatorin has shown significant anti-inflammatory properties. It has been found to attenuate LPS-induced neuroinflammation in vitro and in vivo .
Suppression of Microglial Activation
Microglia-mediated neuroinflammation is a key pathological feature in many neurological diseases. Oxyimperatorin has been found to suppress microglial activation, which is considered a potential therapeutic strategy for reducing neuronal damage .
Inhibition of NF-κB p65 Signaling
The compound has been found to inhibit LPS-induced NF-κB p65 phosphorylation and nuclear translocation . This suggests that Oxyimperatorin could be a potential therapeutic agent for conditions where NF-κB p65 signaling is implicated.
Reduction of Pro-Inflammatory Cytokines
Oxyimperatorin has been found to significantly attenuate the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines in BV-2 microglia without causing cytotoxicity .
Transition of M1 Pro-Inflammatory Microglia
Oxyimperatorin has been found to reduce the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia . This suggests that it could have potential applications in the treatment of neuroinflammatory conditions.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Oxyimperatorin is the NF-κB p65 signaling pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mode of Action
Oxyimperatorin interacts with its target by suppressing the NF-κB p65 signaling pathway . Specifically, it inhibits the phosphorylation and nuclear translocation of NF-κB p65 .
Biochemical Pathways
The suppression of the NF-κB p65 signaling pathway by Oxyimperatorin affects several downstream biochemical pathways. It significantly attenuates the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines . Additionally, it reduces the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia .
Pharmacokinetics
It is known that oxyimperatorin is soluble in dmso .
Result of Action
The result of Oxyimperatorin’s action is the suppression of neuroinflammation both in vitro and in vivo . By inhibiting the NF-κB p65 signaling pathway, it suppresses microglia activation and attenuates the production of pro-inflammatory mediators and cytokines . This leads to a reduction in neuronal damage, which is a key pathological feature in many neurological diseases .
Action Environment
The action of Oxyimperatorin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce microglial activation, which Oxyimperatorin can suppress . .
Propriétés
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957146 | |
| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyimperatorin | |
CAS RN |
35740-18-2 | |
| Record name | Oxyimperatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?
A1: Research indicates that oxyimperatorin attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that oxyimperatorin's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.
Q2: Can you elaborate on the extraction of oxyimperatorin from its natural source?
A2: Oxyimperatorin is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining oxyimperatorin from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of oxyimperatorin and other coumarins [, ].
Q3: What analytical techniques are commonly employed for the identification and quantification of oxyimperatorin?
A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of oxyimperatorin in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify oxyimperatorin alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of oxyimperatorin in complex mixtures.
Q4: Have there been any attempts to model and predict the extraction yield of oxyimperatorin?
A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including oxyimperatorin, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



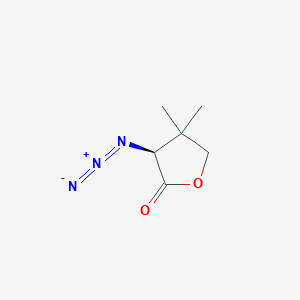

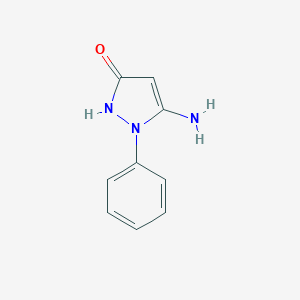
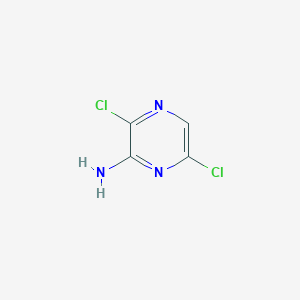

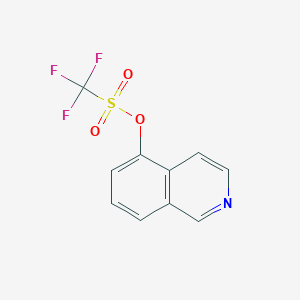
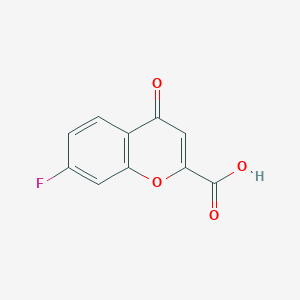
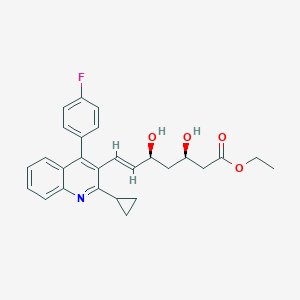
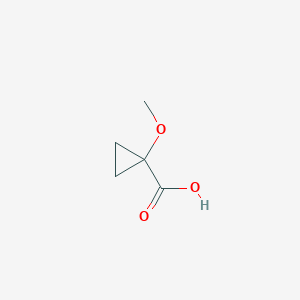
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)


